N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5O3S/c21-12-5-7-13(8-6-12)26-14(30)9-33-19-28-16(25)15(18(32)29-19)27-17(31)10-1-3-11(4-2-10)20(22,23)24/h1-8H,9H2,(H,26,30)(H,27,31)(H3,25,28,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMJCMCGHSNWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a complex organic compound with potential therapeutic applications. This review focuses on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes a pyrimidine ring, a trifluoromethyl group, and a chlorophenyl moiety. The molecular formula is with a molecular weight of approximately 485.92 g/mol.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Analogues of similar compounds have shown significant inhibitory effects against human adenovirus (HAdV), with selectivity indexes exceeding 100 and IC50 values in the sub-micromolar range. For instance, compounds structurally related to this compound demonstrated enhanced antiviral properties by targeting the HAdV DNA replication process .
Antibacterial Activity
The compound exhibits moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies have indicated that derivatives of this compound can act as effective inhibitors of bacterial growth, with some showing IC50 values as low as 2.14 µM against urease, which is critical for bacterial survival .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibition assays revealed that several derivatives showed strong AChE inhibition, which is significant for developing treatments for neurodegenerative diseases like Alzheimer’s. The mechanism involves binding interactions with the enzyme's active site, leading to decreased cholinergic activity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- DNA Replication Inhibition : Similar compounds have been shown to interfere with viral DNA replication processes.
- Enzyme Binding : The structural components allow for effective binding to enzymes like AChE and urease, inhibiting their activity.
- Antibacterial Mechanisms : The presence of the chlorophenyl group enhances interaction with bacterial cell membranes.
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antiviral Efficacy : Research demonstrated that specific analogues exhibited IC50 values below 0.3 µM against HAdV while maintaining low cytotoxicity levels in hamster models .
- Antibacterial Screening : A comprehensive screening of derivatives showed significant antibacterial effects against Bacillus subtilis, with some compounds demonstrating IC50 values as low as 1.13 µM .
- Enzyme Inhibition Studies : Assays confirmed that various derivatives displayed potent inhibition of AChE and urease, indicating potential applications in treating infections and neurodegenerative disorders .
Scientific Research Applications
Anticancer Research
One of the most promising applications of this compound is in anticancer research . Studies have shown that derivatives of similar structures exhibit significant anticancer activity against various cancer cell lines. For instance, compounds with similar functional groups have demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types, including ovarian and lung cancers .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Research indicates that compounds with similar thioether and pyrimidine functionalities can inhibit the growth of several bacterial strains, making them potential candidates for developing new antibiotics .
Case Studies
- Anticancer Activity : A study focusing on pyrimidine derivatives reported that certain compounds showed high efficacy against SNB-19 and OVCAR-8 cell lines with PGIs of 86.61% and 85.26%, respectively . This suggests that N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide may exhibit similar or enhanced anticancer properties due to its structural characteristics.
- Antimicrobial Studies : Another research highlighted the effectiveness of thiazole and thioether-containing compounds against resistant bacterial strains, indicating a potential application for this compound in combating antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Triazole Cores
- Triazole Derivatives (): Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones share a heterocyclic core but replace the pyrimidinone with a triazole. These exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
- Thieno[2,3-d]pyrimidin-2-yl Derivatives (): 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide shares the trifluoromethylbenzamide group but incorporates a thienopyrimidine core. This fused-ring system may enhance π-π stacking interactions compared to the pyrimidinone in the target compound .
Functional Group Comparisons
- Trifluoromethyl Substitution : The 4-(trifluoromethyl)benzamide group is common in compounds like those in and . This substituent increases electronegativity and resistance to oxidative metabolism, a feature critical for prolonged half-life in drug candidates .
- Thioether Linkage : The -S- group in the target compound is structurally analogous to S-alkylated 1,2,4-triazoles in (e.g., compounds [10–15]). Such linkages often improve membrane permeability but may introduce susceptibility to metabolic oxidation .
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the pyrimidine core via condensation of thiourea derivatives with β-keto esters under acidic conditions.
- Step 2 : Introduction of the 4-(trifluoromethyl)benzamide moiety via amide coupling using 4-(trifluoromethyl)benzoyl chloride (requiring anhydrous conditions and catalysts like DMAP) .
- Key Variables : Temperature (60–80°C for amidation), solvent (acetonitrile or DMF), and reagent purity (e.g., O-benzyl hydroxylamine HCl from Oakwood vs. Aladdin impacts reproducibility) .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | Thiourea, β-keto ester, HCl | 60–75% | |
| 2 | 4-(Trifluoromethyl)benzoyl chloride, DMAP | 45–65% |
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodology : Use a combination of:
- NMR : Confirm regioselectivity of the pyrimidine ring and amide bonds (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to trifluoromethyl) .
- X-ray crystallography : Resolve hydrogen bonding between the pyrimidine N-H and carbonyl groups (e.g., intramolecular N–H⋯N bonds stabilize conformation) .
- HPLC-MS : Ensure purity (>95%) and detect byproducts from incomplete coupling or oxidation .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to identify transition states and intermediates in amidation steps .
- Machine Learning : Train models on existing pyrimidine synthesis data to predict optimal conditions (e.g., solvent polarity, catalyst loading) .
- Case Study : ICReDD’s workflow reduced reaction optimization time by 40% via computational-experimental feedback loops .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy)?
- Methodology :
- Assay Standardization : Control variables like ATP concentration (for kinase assays) or bacterial strain (for antimicrobial tests) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analogs : Compare with derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Methodology :
- LogP Measurement : Determine lipophilicity via shake-flask assays (expected LogP increase by 0.5–1.0 vs. non-fluorinated analogs) .
- Metabolic Stability : Incubate with liver microsomes; trifluoromethyl reduces oxidative metabolism, extending half-life .
- Crystallographic Analysis : Observe CF3-induced steric effects on target binding (e.g., enhanced π-stacking with hydrophobic enzyme pockets) .
Data Contradiction Analysis
Q. Why do yields vary between labs using the same synthetic protocol?
- Critical Factors :
- Reagent Source : O-benzyl hydroxylamine HCl from Oakwood (97%) vs. Aladdin (>98%) affects stoichiometry .
- Scale Effects : Milligram-scale reactions may suffer from inefficient mixing vs. gram-scale .
- Workup Differences : Precipitation timing (e.g., immediate vs. gradual cooling) alters purity .
Emerging Research Directions
Q. Can AI-driven autonomous labs accelerate derivative screening?
- Methodology :
- High-Throughput Synthesis : Integrate robotic liquid handlers with COMSOL Multiphysics for heat/mass transfer modeling .
- Active Learning : Prioritize derivatives with predicted high binding affinity (e.g., QSAR models trained on pyrimidine libraries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
